molecular formula C45H70O13 B117357 Dinophysistoxin 1 CAS No. 81720-10-7

Dinophysistoxin 1

Cat. No. B117357
CAS RN: 81720-10-7
M. Wt: 819 g/mol
InChI Key: CLBIEZBAENPDFY-HNXGFDTJSA-N
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Description

Dinophysistoxin 1 (DTX1) is a lipophilic and heat-stable marine toxin produced by dinoflagellates . It can accumulate in filter-feeding bivalves and cause diarrheic shellfish poisoning (DSP) in humans shortly after the ingestion of contaminated seafood .


Molecular Structure Analysis

DTX1 has a molecular formula of C45H70O13 . Its average mass is 819.029 Da and its monoisotopic mass is 818.481628 Da . Small variations in DTX1 structure, particularly at the head region (i.e., C1/C2), result in significant changes in toxicological potency .


Chemical Reactions Analysis

DTX1 has been found to disrupt the integrity of Caco-2 monolayers at concentrations above 50 nM . It also has different toxicokinetics and toxic potency compared to other toxins .


Physical And Chemical Properties Analysis

DTX1 is a lipophilic and heat-stable marine toxin . It has a density of 1.3±0.1 g/cm^3, a boiling point of 923.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Dinophysis Toxins and Their Impact

Dinophysistoxin 1 (DTX-1) is primarily produced by several Dinophysis species. These species are known to cause Diarrhetic Shellfish Poisoning (DSP) and pose a significant threat to aquaculture, especially in Northern Japan, Chile, and Europe. The toxins, including DTX-1, are often released into the environment, leading to shellfish contamination. This contamination results from complex interactions involving food selection, adsorption, species-specific enzymatic transformations, and other processes. The highest risk areas for DSP are those combining certain Dinophysis strains, aquaculture practices, and dietary habits involving shellfish consumption (Reguera et al., 2014).

Cytoskeletal Effects

DTX-1, along with its analogs like okadaic acid, affects the cytoskeleton. This action causes changes in cell motility, loss of stabilization of focal adhesions, and disruption of cytoskeletal organization. These effects are due to alterations in the phosphorylated state of specific cellular proteins. DTX-1 can cause rapid changes in the structural organization of intermediate filaments and disrupt cell adhesion and barrier properties (Vale & Botana, 2008).

Detection in Marine Dinoflagellates

The presence of DTX-1 has been confirmed in clonal cultures of the marine dinoflagellate Prorocentrum foraminosum from the Sea of Japan. This discovery highlights the potential of certain dinoflagellates to produce and release DTX-1 into the surrounding environment, posing a risk to marine ecosystems and human health (Kameneva et al., 2015).

Influence on Shellfish Toxin Profiles

The presence of DTX-1 in Dinophysis species affects the toxin profiles in shellfish, specifically in regions where these species are prevalent. The distribution and association of Dinophysis species with lipophilic phycotoxins have been studied in various marine environments, revealing the dynamics of DTX-1 distribution in affected ecosystems (Swan et al., 2018).

Applications in Biosensing Technologies

The development of aptamers with high affinity and specificity against DTX-1 has been a significant advancement. These aptamers are used to create biosensors for detecting DTX-1, offering a promising approach for rapid and sensitive toxin monitoring in marine environments (Li et al., 2020).

Safety And Hazards

DTX1 is known to cause diarrheic shellfish poisoning (DSP) in humans . It is classified as Acute Toxicity: Oral, Category 3; Acute Toxicity: Skin, Category 3; and Skin Corrosion/Irritation, Category 2 .

properties

IUPAC Name

3-[2-[(E)-4-[2-[3-(3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBIEZBAENPDFY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dinophysistoxin 1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dinophysistoxin 1

CAS RN

81720-10-7
Record name Dinophysistoxin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081720107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35-Methylokadaic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dinophysistoxin 1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 °C
Record name Dinophysistoxin 1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
T Suzuki, H Ota, M Yamasaki - Toxicon, 1999 - Elsevier
… Okadaic acid (OA), dinophysistoxin-1 (DTX1) and esterified toxins of OA and DTX1 in D. fortii and scallop extracts were determined by liquid chromatography fluorescence detection (LC-…
Number of citations: 150 www.sciencedirect.com
P Abal, MC Louzao, T Suzuki, R Watanabe… - Cellular Physiology and …, 2018 - karger.com
Background/Aims: Okadaic acid (OA) and the structurally related compounds dinophysistoxin-1 (DTX1) and dinophysistoxin-2 (DTX2) are marine phycotoxins that cause diarrheic …
Number of citations: 35 karger.com
H Fujiki, M Suganuma, H Suguri… - Japanese journal of …, 1988 - Wiley Online Library
… dinophysistoxin-1 were studied together with those of okadaic acid and 7-O-paImitoyl okadaic acid. Dinophysistoxin-1 … Dinophysistoxin-1 inhibited the specific [3H]okadaic acid binding …
Number of citations: 204 onlinelibrary.wiley.com
L Soliño, FX Sureda, J Diogène - Toxicology in Vitro, 2015 - Elsevier
… The most important toxins responsible for DSP are okadaic acid (OA), dinophysistoxin-1 (DTX-1) and dinophysistoxin-2 (DTX-2). These toxins have shown to be potent phosphatase …
Number of citations: 28 www.sciencedirect.com
C Garcı́a, V González, C Cornejo, H Palma-Fleming… - Toxicon, 2004 - Elsevier
… The present paper shows the first evidence of Dinophysistoxin-1 ester (DTX-3) presence in smoked shellfish samples collected in Patagonia fjords. Moreover, the same shellfish extracts …
Number of citations: 33 www.sciencedirect.com
AJ Windust, JLC Wright, JL McLachlan - Marine biology, 1996 - Springer
The diarrhetic shellfish poisoning toxins okadaic acid (OA) and dinophysistoxin-1 (DTX-1) are potent phosphatase inhibitors produced by certain species of marine dinoflagellates. OA …
Number of citations: 126 link.springer.com
JR Deeds, WL Stutts, MD Celiz, J MacLeod… - Toxins, 2020 - mdpi.com
… Structural elucidation of this toxin, termed dinophysistoxin-1 (DTX1), determined it to be a novel polyether derivative of a C38 fatty acid that was closely related to the similar toxins …
Number of citations: 9 www.mdpi.com
PA Kameneva, KV Efimova, VG Rybin, TY Orlova - Toxins, 2015 - mdpi.com
For the first time the presence of dinophysistoxin-1 (DTX-1) in a culture of Prorocentrum foraminosum was revealed in cells and in the culture medium. The clone was isolated from …
Number of citations: 35 www.mdpi.com
T Kamiyama, T Suzuki - Harmful Algae, 2009 - Elsevier
The production of diarrhetic shellfish poisoning toxins (okadaic acid analogues and other lipophilic toxins) by a culture of Dinophysis acuminata, fed with the autotrophic ciliate …
Number of citations: 92 www.sciencedirect.com
K Larsen, D Petersen, AL Wilkins… - Chemical research in …, 2007 - ACS Publications
… We have performed extensive NMR analyses on okadaic acid (1), dinophysistoxin-1 (DTX-1), and dinophysistoxin-2 (DTX-2) obtained from natural sources. Consequently, we were …
Number of citations: 68 pubs.acs.org

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